Win 18446

ALDH1A2 inhibition Enzyme kinetics Retinoid metabolism

This ALDH1A2 inhibitor is essential for spermatogenesis & retinoid signaling research. Its high potency (IC50 0.3µM) & selectivity minimize off-target effects vs. pan-inhibitors. With oral bioavailability & reversible fertility inhibition across species, it's a cost-effective, well-validated tool for male contraceptive & cancer stem cell studies.

Molecular Formula C12H20Cl4N2O2
Molecular Weight 366.1 g/mol
CAS No. 1477-57-2
Cat. No. B122912
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameWin 18446
CAS1477-57-2
SynonymsN,N’-1,8-Octanediylbis[2,2-dichloroacetamide;  Bis-Diamine;  Fertilysin;  Fertilysine;  N,N’-Bis(dichloroacetyl)-1,8-diaminooctane;  N,N’-Bis(dichloroacetyl)-1,8-octamethylenediamine;  N,N’-Octamethylenebis(2,2-dichloroacetamide);  NSC 59354;  Win 18441; 
Molecular FormulaC12H20Cl4N2O2
Molecular Weight366.1 g/mol
Structural Identifiers
SMILESC(CCCCNC(=O)C(Cl)Cl)CCCNC(=O)C(Cl)Cl
InChIInChI=1S/C12H20Cl4N2O2/c13-9(14)11(19)17-7-5-3-1-2-4-6-8-18-12(20)10(15)16/h9-10H,1-8H2,(H,17,19)(H,18,20)
InChIKeyFAOMZVDZARKPFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





WIN 18446 (CAS 1477-57-2) – N,N'-1,8-Octanediylbis(2,2-dichloroacetamide) – Product Overview for ALDH1A2 Research


N,N'-1,8-Octanediylbis(2,2-dichloroacetamide), widely designated as WIN 18446 or Fertilysin, is a bis-(dichloroacetyl)-diamine compound [1]. It functions as a potent and selective inhibitor of aldehyde dehydrogenase 1A2 (ALDH1A2), an enzyme essential for the biosynthesis of retinoic acid from retinol . Characterized by the molecular formula C12H20Cl4N2O2 and a molecular mass of 366.11, this compound is a key chemical tool in reproductive biology, male contraception research, and cancer stem cell studies due to its targeted modulation of retinoid metabolism [2].

Why Substituting WIN 18446 (CAS 1477-57-2) with Other ALDH1A Inhibitors Risks Experimental Failure


The ALDH1A enzyme family comprises distinct isoforms (ALDH1A1, ALDH1A2, ALDH1A3) with divergent physiological roles; ALDH1A2 is the primary retinaldehyde dehydrogenase in the testes and is essential for spermatogenesis [1]. Inhibitors within this class exhibit highly variable isoform selectivity and mechanism of action, directly impacting experimental outcomes. For instance, DEAB is selective for ALDH1A1, while CM10 is a pan-inhibitor with low potency for ALDH1A2 [2]. Even other ALDH1A2-targeting compounds like CM121 show reduced potency compared to WIN 18446 . Substituting WIN 18446 with a less potent or non-selective analog would require higher, potentially cytotoxic concentrations or lead to confounding off-target effects on ALDH1A1 or ALDH1A3, thereby invalidating studies on ALDH1A2-specific biology and retinoid signaling.

Quantitative Differentiation of WIN 18446 (CAS 1477-57-2) from ALDH1A Inhibitor Comparators


WIN 18446 vs. DEAB: Superior ALDH1A2 Selectivity and Potency

WIN 18446 is a potent and selective inhibitor of ALDH1A2 with an IC50 of 0.3 µM, whereas DEAB, a widely used ALDH inhibitor, is selective for ALDH1A1 with a Ki of 0.13 µM [1][2]. In a comparative study using purified recombinant human enzymes, WIN 18446 was identified as the most potent inhibitor against ALDH1A2, while DEAB was the most potent against ALDH1A1, demonstrating a clear inverse selectivity profile [1].

ALDH1A2 inhibition Enzyme kinetics Retinoid metabolism

WIN 18446 vs. CM10: Enhanced ALDH1A2 Potency

WIN 18446 inhibits ALDH1A2 with an IC50 of 0.3 µM (300 nM), while CM10, a pan-ALDH1A inhibitor, shows significantly lower potency against ALDH1A2 with an IC50 of 740 nM . This represents a 2.5-fold greater potency for WIN 18446. CM10 also inhibits ALDH1A1 and ALDH1A3 at comparable levels (IC50s of 1,700 nM and 640 nM, respectively), lacking isoform specificity .

ALDH1A2 inhibition Potency comparison Cancer stem cells

WIN 18446 vs. CM121: Higher ALDH1A2 Affinity

WIN 18446 exhibits an IC50 of 0.3 µM against ALDH1A2, whereas CM121, another ALDH1A2 inhibitor, has an IC50 of 0.54 µM . While both compounds target the ALDH1A2 active site, WIN 18446 demonstrates a 1.8-fold greater potency. Binding affinity data further differentiates the compounds: CM121 has a Kd of 1.1 µM, whereas WIN 18446's irreversible binding mechanism precludes a simple Kd measurement but results in sustained enzyme inhibition [1].

ALDH1A2 inhibition Binding affinity Retinoid signaling

WIN 18446 vs. ALDH1A2-IN-1: Greater In Vitro Potency

WIN 18446 inhibits ALDH1A2 with an IC50 of 0.3 µM (300 nM), which is 3-fold more potent than ALDH1A2-IN-1 (IC50 = 0.91 µM) . ALDH1A2-IN-1 is a reversible inhibitor that binds to the active site with a Kd of 0.26 µM, whereas WIN 18446 acts as an irreversible inhibitor, leading to sustained target engagement [1].

ALDH1A2 inhibition Reversible inhibitor Enzyme kinetics

WIN 18446 In Vivo Efficacy: Validated Oral Bioavailability and Reversible Infertility

WIN 18446 demonstrates robust in vivo efficacy, unlike many newer ALDH1A2 inhibitors that lack comprehensive in vivo characterization. Oral administration of WIN 18446 at 200 mg/kg to male rabbits for 16 weeks significantly reduced intratesticular retinoic acid concentrations, severely impaired spermatogenesis, and caused infertility [1]. Critically, this effect was reversible upon treatment discontinuation, with sperm counts and fertility recovering [1]. In contrast, CM10, CM121, and ALDH1A2-IN-1 are primarily characterized in vitro with limited or no published in vivo fertility data .

Male contraception Spermatogenesis inhibition In vivo pharmacology

WIN 18446 vs. 673A: Confirmed ALDH1A2 Selectivity

WIN 18446 is a selective ALDH1A2 inhibitor (IC50 = 0.3 µM), while 673A (ALDH1A inhibitor 673A) is a pan-ALDH1A inhibitor with IC50 values of 246 nM, 230 nM, and 348 nM for ALDH1A1, ALDH1A2, and ALDH1A3, respectively [1]. Although 673A is slightly more potent against ALDH1A2 (230 nM vs. 300 nM), its lack of isoform selectivity (similar potency against ALDH1A1 and ALDH1A3) makes it unsuitable for studies requiring specific ALDH1A2 pathway interrogation [1]. In contrast, WIN 18446 is well-documented as ALDH1A2-selective, with minimal activity against ALDH1A1 and ALDH1A3 [2].

ALDH1A2 selectivity Enzyme inhibition profile Cancer stem cells

Recommended Application Scenarios for WIN 18446 (CAS 1477-57-2) Based on Comparative Evidence


Male Contraception and Spermatogenesis Research Requiring Validated In Vivo Reversibility

Studies investigating the role of retinoic acid in spermatogenesis or developing non-hormonal male contraceptives should prioritize WIN 18446. Unlike other ALDH1A2 inhibitors (CM10, CM121, ALDH1A2-IN-1) which lack robust in vivo fertility data, WIN 18446 has demonstrated oral bioavailability and reversible inhibition of spermatogenesis in multiple species (rabbits, mice, and historically humans) at 200 mg/kg [1][2]. Its mechanism of action—inhibition of testicular ALDH1A2—is well-characterized and leads to a specific, reversible block in retinoic acid biosynthesis [1].

ALDH1A2-Specific Pathway Analysis in Retinoid Signaling

For experiments requiring precise dissection of ALDH1A2-mediated retinoic acid synthesis, WIN 18446 is the preferred tool. In contrast to pan-inhibitors like 673A or CM10 which confound results by inhibiting ALDH1A1 and ALDH1A3, WIN 18446 is selective for ALDH1A2 [1][2]. This selectivity is critical for studies using tissues where multiple ALDH1A isoforms are expressed, such as the testes, developing embryo, or certain cancer stem cell populations [1].

In Vitro Enzyme Inhibition Assays Requiring High Potency and Low Cost-Per-Experiment

In high-throughput screening or dose-response assays targeting ALDH1A2, WIN 18446 offers a 1.8-fold to 3-fold potency advantage over CM121 and ALDH1A2-IN-1, respectively [1][2]. This higher potency (IC50 = 0.3 µM) reduces the quantity of compound required per assay well, directly lowering procurement costs over large-scale studies and minimizing potential solvent (e.g., DMSO) cytotoxicity .

Investigating Irreversible ALDH1A2 Inhibition and Its Pharmacodynamic Consequences

WIN 18446 acts as an irreversible inhibitor of ALDH1A2, a distinct mechanism compared to reversible inhibitors like CM121 and ALDH1A2-IN-1 [1][2]. This property is valuable for washout experiments or studies requiring sustained target engagement after compound removal. Researchers interested in the pharmacodynamics of irreversible enzyme inhibition should select WIN 18446 for its validated irreversible binding profile [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Win 18446

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.